molecular formula C11H17N3 B117810 3-(4-甲基哌嗪-1-基)苯胺 CAS No. 148546-99-0

3-(4-甲基哌嗪-1-基)苯胺

货号 B117810
CAS 编号: 148546-99-0
分子量: 191.27 g/mol
InChI 键: RJGHJWKQCJAJEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-Methylpiperazin-1-yl)aniline” is a chemical compound that is used as a reagent in the preparation of benzyloxypyridinone derivatives, which have c-Met kinase inhibitor properties .


Synthesis Analysis

Aniline analogs containing different secondary amines are important intermediates of small molecule anticancer drugs . A rapid synthetic method for target compounds was established. Compounds were synthesized from p-nitrochlorobenzene through two steps including reduction reaction and nucleophilic substitution .


Molecular Structure Analysis

The molecular formula of “3-(4-Methylpiperazin-1-yl)aniline” is C11H17N3 . The InChI code is 1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 .


Physical And Chemical Properties Analysis

“3-(4-Methylpiperazin-1-yl)aniline” is a solid compound . It has a molecular weight of 191.27 . The compound is soluble in methanol . The predicted boiling point is 353.1±37.0 °C .

科学研究应用

Hypoxic-Cytotoxic Agents

3-(4-甲基哌嗪-1-基)苯胺已被研究用于合成新的喹诺啉碳腈1,4-二-N-氧化物衍生物。这些化合物显示出潜在的低氧细胞毒性作用,特别在癌症治疗中。其中一种衍生物,具有7-氯-3-(4-甲基哌嗪-1-基)结构,在体外表现出显著的效力(Ortega et al., 2000)

Src激酶抑制剂

该化合物已成为优化过程的一部分,用于创建对Src激酶活性具有强大抑制作用的化合物,这在癌症研究中至关重要。含有4-甲基哌嗪基团的特定衍生物显示出对Src激酶的显著抑制活性,表明在癌症治疗中具有潜力(Boschelli et al., 2001)

新酰胺的合成

在另一项研究中,3-(4-甲基哌嗪-1-基)苯胺被用于合成新的羧酸酰胺。这些化合物在制药行业中备受关注,因为它们有潜力用于创造新型治疗剂(Koroleva et al., 2011)

G-四链体稳定剂

研究人员调查了这种化合物在稳定DNA中的G-四链体结构中的作用,这可能是开发抗癌疗法的重要一步。该化合物显示出作为G-四链体稳定剂的有希望的结果,可能抑制癌细胞增殖(Pomeislová等,2020)

抗组胺药

3-(4-甲基哌嗪-1-基)苯胺的一个衍生物在豚鼠中显示出显著的H1-抗组胺活性。这表明它有潜力应用于新型抗组胺药物的开发(Alagarsamy & Parthiban,2014)

抗抑郁药性

该化合物已被研究用于抗抑郁药的潜在用途。某些衍生物显示出作为5-HT再摄取抑制剂和5-HT(1B/1D)拮抗剂的双重活性,这是治疗抑郁症中的重要靶点(Matzen et al., 2000)

合成过程中的催化剂

它还被用作芳香胺与二醇的N-(环)烷基化反应中的催化剂,这在有机合成和制药研究中具有重要意义(Koten et al., 1998)

Src激酶活性抑制剂

另一项研究确定了3-(4-甲基哌嗪-1-基)苯胺的衍生物作为Src激酶活性的有效抑制剂。这种激酶涉及各种疾病,包括癌症,这些发现对治疗应用具有重要意义(Boschelli et al., 2007)

新化合物的合成

该化合物已被用于合成各种新型化合物,如1-(3,5-二甲基-1H-吡唑-1-基)-3-(取代苯胺基)丙酮,具有在化学和药理学各个领域的潜在应用(Saeed et al., 2009)

安全和危害

“3-(4-Methylpiperazin-1-yl)aniline” is classified as harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, ingestion, and inhalation. Personal protective equipment should be worn and adequate ventilation should be ensured .

属性

IUPAC Name

3-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGHJWKQCJAJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468655
Record name 3-(4-Methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)aniline

CAS RN

148546-99-0
Record name 3-(4-Methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methyl-1-piperazinyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-(4-Methyl-piperazin-1-yl)-phenylamine is prepared as described for 4-(4-methyl-piperazin-1-yl)-phenylamine (see Example 1) using 3-bromo-phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into the solution of 1-methyl-4-(3-nitrophenyl)-piperazine (123 mg, 0.556 mmol) in ethanol (5 mL) was added Pd (10% on carbon, 12.0 mg). The mixture was degassed for 5 min and was then was stirred under H2 atmosphere (balloon pressure) at rt for 24 h. After that time, the reaction mixture was filtered and the filtrate was concentrated in vacuo to obtain the title compound as light yellow oil. 1H NMR (CDCl3, 400 MHz): δ=2.35 (s, 3H), 2.56 (t, 41H, J=5.2 Hz), 3.18 (t, 41H, J=5.0 Hz), 3.60 (brs, 2H), 6.21-6.23 (m, 1H), 6.27 (t, 1H, J=2.2 Hz), 6.36-6.39 (m, 1H), 7.05 (m, 1H). MS (ES+): m/z 192.31 (100) [MH+]. HPLC: tR=0.39 min (ZQ2000, polar—5 min).
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)aniline

Citations

For This Compound
29
Citations
MG Brasca, N Amboldi, D Ballinari… - Journal of medicinal …, 2009 - ACS Publications
The discovery of a novel class of inhibitors of cyclin dependent kinases (CDKs) is described. Starting from compound 1, showing good potency as inhibitor of CDKs but being poorly …
Number of citations: 133 pubs.acs.org
SM Bromidge, AM Brown, SE Clarke… - Journal of medicinal …, 1999 - ACS Publications
The 5-hydroxytryptamine (5-HT, serotonin) superfamily of receptors currently consists of 7 classes (5-HT1-5-HT7) that embrace 14 human subclasses. 1 The most recent addition is the 5…
Number of citations: 193 pubs.acs.org
HTN Thi, CY Lee, K Teruya, WY Ong, K Doh-ura… - Bioorganic & medicinal …, 2008 - Elsevier
A library of functionalized 6-chloro-2-methoxy-(N 9 -substituted)acridin-9-amines structurally related to quinacrine were synthesized and evaluated for antiprion activity on four different …
Number of citations: 43 www.sciencedirect.com
L Matzen, C van Amsterdam… - Journal of medicinal …, 2000 - ACS Publications
As part of our research program toward new, potential antidepressants, a series of unsymmetrical ureas has been prepared and evaluated as 5-HT reuptake inhibitors with 5-HT 1B/1D …
Number of citations: 80 pubs.acs.org
J Xiang, Y Wang, W Wang, J Yu, L Zheng, Y Hong… - Bioorganic …, 2023 - Elsevier
Janus kinases (JAKs) play a critical role in modulating the function and expression of inflammatory cytokines related to rheumatoid arthritis (RA). Herein, we report the design, synthesis, …
Number of citations: 1 www.sciencedirect.com
PQ Huang, BC Boren, SG Hegde, H Liu… - Journal of Medicinal …, 2021 - ACS Publications
Wee1 inhibition has received great attention in the past decade as a promising therapy for cancer treatment. Therefore, a potent and selective Wee1 inhibitor is highly desirable. Our …
Number of citations: 21 pubs.acs.org
G Du, S Rao, D Gurbani, NJ Henning… - Journal of medicinal …, 2020 - ACS Publications
SRC is a major regulator of many signaling pathways and contributes to cancer development. However, development of a selective SRC inhibitor has been challenging, and FDA-…
Number of citations: 19 pubs.acs.org
L Wu, M Lu, Z Yan, X Tang, B Sun, W Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of 1,2-benzisothiazol-3-one derivatives was synthesized and their biological activities were evaluated for inhibiting caspase-3 and -7 activities, in which some of them …
Number of citations: 19 www.sciencedirect.com
YT Han, K Kim, D Son, H An, H Kim, J Lee… - Bioorganic & medicinal …, 2015 - Elsevier
Through the fine tuning of the activity-sensitive aminoalkoxy moiety of 4,6-bisphenyl-2-(3-alkoxyanilino)pyrimidine as a novel inhibitor of the receptor for advanced glycation end …
Number of citations: 17 www.sciencedirect.com
OM Ghoneim, DA Ibrahim, IM El-Deeb, SH Lee… - Bioorganic & medicinal …, 2011 - Elsevier
Autism symptoms are currently modulated by Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs slow onset of action limits their efficiency. The established synergistic activity of …
Number of citations: 11 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。